BenchChemオンラインストアへようこそ!

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

Physicochemical profiling Drug-likeness CNS penetration

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is a disubstituted pyrimidine derivative (C₁₀H₁₆N₄, MW 192.26) bearing a 4-methylpiperidine moiety at the C-6 position and a primary amine at C-4. It belongs to the aminopyrimidine class that serves as a privileged scaffold in kinase inhibitor design, including JAK-family and PI3K-targeted programs.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1314355-53-7
Cat. No. B1455894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine
CAS1314355-53-7
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)N
InChIInChI=1S/C10H16N4/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H2,11,12,13)
InChIKeyWHIMDZMLOFUDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine (CAS 1314355-53-7): Procurement-Grade Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine is a disubstituted pyrimidine derivative (C₁₀H₁₆N₄, MW 192.26) bearing a 4-methylpiperidine moiety at the C-6 position and a primary amine at C-4 [1]. It belongs to the aminopyrimidine class that serves as a privileged scaffold in kinase inhibitor design, including JAK-family and PI3K-targeted programs . Its computed physicochemical parameters—LogP 1.6, TPSA 55.04 Ų, one H-bond donor, and one rotatable bond—place it within favorable drug-like property space for CNS-penetrant and anti-inflammatory small-molecule candidates [1].

Why 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine Cannot Be Replaced by Unsubstituted Piperidine or Piperazine Analogs


Substituting the 4-methylpiperidine group in this compound with unsubstituted piperidine (CAS 69206-89-9, MW 178.23) or 4-methylpiperazine (CAS 96225-96-6, MW 193.25) alters three critical molecular properties: lipophilicity (LogP), basicity (pKa of the saturated nitrogen), and conformational preferences of the six-membered ring . Published SAR studies on 2,4-disubstituted pyrimidine cholinesterase inhibitors demonstrate that the 4-methylpiperidine substituent confers up to 5.7-fold BuChE potency enhancement relative to the reference drug galanthamine, whereas pyrrolidine, piperazine, and unsubstituted piperidine variants show markedly lower activity [1]. Uncontrolled replacement of the 4-methylpiperidine moiety therefore introduces quantifiable risks of target affinity loss, altered selectivity profiles, and batch-to-batch assay irreproducibility in kinase and GPCR screening cascades.

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity and Drug-Likeness Advantage of the 4-Methyl Group vs. Unsubstituted Piperidine Analog

The 4-methyl group on the piperidine ring increases computed LogP from approximately 1.0 for the unsubstituted piperidine analog (6-(piperidin-1-yl)pyrimidin-4-amine, CAS 69206-89-9) to 1.6 for the target compound, while maintaining TPSA at 55.04 Ų and limiting H-bond donors to one [1]. This LogP shift of ~0.6 units represents a meaningful increase in membrane permeability potential without exceeding the CNS-optimal LogP range (1–3) or violating key drug-likeness filters (rotatable bonds = 1, HBD = 1, HBA = 4) [1].

Physicochemical profiling Drug-likeness CNS penetration

Class-Level SAR: 4-Methylpiperidine Substitution on Pyrimidine Confers 5.7-Fold Potency Gain Over Reference Standard

In a systematically characterized series of 2,4-disubstituted pyrimidines (compounds 7a–u, 8a–f, 9a–e), the 4-methylpiperidine-bearing analogue 9e (2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) achieved a BuChE IC₅₀ of 2.2 μM with a selectivity index of 11.7, representing a 5.7-fold potency improvement over the clinical reference drug galanthamine (BuChE IC₅₀ = 12.6 μM) [1]. In contrast, the pyrrolidine variant 9a was the most potent AChE inhibitor (IC₅₀ = 5.5 μM) but showed weaker BuChE activity; piperazine-containing analogue 7d exhibited good Aβ-aggregation inhibition (59%) but lacked the balanced dual-enzyme profile of 9e [1]. This SAR pattern demonstrates that the 4-methylpiperidine substituent uniquely balances potency, selectivity, and multi-target engagement on the pyrimidine template.

Structure-activity relationship Cholinesterase inhibition Kinase inhibitor scaffold

Vendor Purity Benchmarking: 98% vs. 95% Specifications and Batch-to-Batch Quality Assurance

The target compound is commercially available at two distinct purity grades: 95% (AKSci, Fluorochem/CymitQuimica) and 98% (ChemScene/CS-0337888, Leyan/1408558) . Leyan provides 98% purity with full hazard classification (GHS07, H302-H315-H319-H335) and storage recommendations, while ChemScene offers 98% material with validated computational descriptors (TPSA 55.04, LogP 1.2951), 2–8°C sealed storage, and room-temperature US shipping . This 3-percentage-point purity differential (95% vs. 98%) corresponds to a maximum impurity burden of 5% vs. 2%, which is consequential for assays requiring >97% target compound integrity for reliable dose-response curve generation.

Quality control Procurement specification Purity benchmarking

Procurement Cost Efficiency: Price-per-Gram Comparison Across Vendors and vs. Piperazine Analog

Pricing for the target compound varies significantly by vendor and quantity: TRC lists $230/100 mg ($2,300/g), while Leyan offers 250 mg at ¥6,899 (~$960/250 mg, ~$3,840/g at 98% purity) [1]. Life Chemicals provides 95%+ material at $847/250 mg (~$3,388/g) [1]. The unsubstituted piperidine analog (CAS 69206-89-9) is priced lower at Bidepharm due to simpler synthesis, while the piperazine analog (CAS 96225-96-6) shows comparable pricing to the target compound. The 4-methylpiperidine substitution thus carries a moderate cost premium of approximately 20–40% over the unsubstituted piperidine variant, attributable to the additional synthetic step of methyl group introduction.

Procurement cost analysis Budget optimization Vendor selection

6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine: Evidence-Backed Procurement and Application Scenarios


Kinase Inhibitor Fragment Library Design Requiring Balanced Lipophilicity (LogP 1.6) and Minimal Rotatable Bonds

For medicinal chemistry programs constructing focused kinase inhibitor fragment libraries, the target compound offers a computed LogP of 1.6 and a single rotatable bond, placing it within the optimal property range for fragment-based lead discovery (MW < 250, LogP 1–3, RotB ≤ 2) [1]. The 4-methylpiperidine substituent provides a conformational constraint not present in the unsubstituted piperidine analog, reducing entropic penalty upon target binding while maintaining sufficient solubility for biochemical assay conditions. Procurement of the 98%-grade material (ChemScene CS-0337888) is recommended to minimize impurity-driven false positives in fragment screening cascades .

SAR Expansion of Pyrimidine-Based Cholinesterase or Kinase Inhibitor Series Using the 4-Methylpiperidine Fragment

Published class-level SAR demonstrates that the 4-methylpiperidine-pyrimidine substructure confers up to 5.7-fold potency enhancement over reference standards in cholinesterase inhibition assays [2]. Researchers expanding structure-activity relationships around pyrimidine-based kinase or cholinesterase inhibitor cores should prioritize procurement of this compound as a key intermediate for parallel synthesis of C-2 and C-4 diversified analogues. The free C-4 amine permits rapid derivatization via reductive amination, amide coupling, or nucleophilic aromatic substitution, enabling efficient library generation.

High-Sensitivity Biochemical Assays Requiring >97% Target Compound Integrity for Dose-Response Studies

When used directly as a tool compound or reference standard in enzymatic assays (e.g., kinase inhibition, GPCR binding), the 98% purity grade from ChemScene or Leyan ensures that total impurities do not exceed 2%, reducing the risk of off-target effects that could confound IC₅₀ or Ki determinations . The compound's defined hazard profile (GHS07, H302/H315/H319/H335) supports safe laboratory handling with standard PPE protocols, and its room-temperature shipping stability (ChemScene) reduces cold-chain logistics costs for multi-site collaborative programs .

Cost-Efficient Lead Optimization Campaigns Balancing Fragment Premium vs. Synthetic Accessibility

For budget-constrained academic or biotech lead optimization programs, the target compound's 20–40% cost premium over the unsubstituted piperidine analog (CAS 69206-89-9) should be evaluated against the documented potency advantage of the 4-methylpiperidine fragment [3]. Procurement of 100 mg quantities from TRC ($230) enables initial SAR validation before scaling to gram quantities from Leyan or Life Chemicals for comprehensive analogue synthesis. This staged procurement strategy minimizes upfront investment while preserving the option to capture the methyl group's lipophilicity and conformational benefits in late-stage lead candidates [1].

Quote Request

Request a Quote for 6-(4-Methylpiperidin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.